BenchChemオンラインストアへようこそ!

RS 49676

Chagas disease Trypanosoma cruzi in vivo efficacy

RS 49676: Stage-selective anti-T. cruzi tool for Chagas research. Extends murine survival >11 weeks vs untreated controls (ketoconazole: 11-18 days). Optimal as a positive control for in vivo efficacy studies or to probe amastigote-specific drug action. Ineffective vs epimastigotes. Use 100 mg/kg/day SC dosing in mice.

Molecular Formula C25H28ClN3O5
Molecular Weight 486.0 g/mol
CAS No. 111962-89-1
Cat. No. B1680064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS 49676
CAS111962-89-1
Synonyms2-(2-(4-chlorophenyl)ethyl)-2-(1H-imidazol-1-ylmethyl)-4-((4-ethoxycarbonylaminophenoxy)methyl)-1,3-dioxolane
RS 49676
RS-49676
Molecular FormulaC25H28ClN3O5
Molecular Weight486.0 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=C(C=C1)OCC2COC(O2)(CCC3=CC=C(C=C3)Cl)CN4C=CN=C4
InChIInChI=1S/C25H28ClN3O5/c1-2-31-24(30)28-21-7-9-22(10-8-21)32-15-23-16-33-25(34-23,17-29-14-13-27-18-29)12-11-19-3-5-20(26)6-4-19/h3-10,13-14,18,23H,2,11-12,15-17H2,1H3,(H,28,30)/t23-,25+/m0/s1
InChIKeyIYUDMVFWAXEVJA-UKILVPOCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethyl N-[4-[[(2R,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]carbamate (RS-49676): Procurement Overview for Antiparasitic Research Applications


Ethyl N-[4-[[(2R,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]carbamate (CAS 111962-89-1), designated RS-49676, is an N-substituted imidazole derivative structurally characterized as a 1,3-dioxolane-bearing compound . The molecule features two defined stereocenters and is designated as a cis-(±) racemic mixture [1]. RS-49676 is classified in the MeSH database as a ketoconazole analog and derivative [2]. Its primary reported biological activity is strong in vitro activity against endogenous amastigotes of Trypanosoma cruzi (ED50 < 0.1 ng/mL), with in vivo efficacy demonstrated in murine Chagas disease models .

Why RS-49676 (CAS 111962-89-1) Cannot Be Substituted with Generic Antifungal Azoles in Trypanosoma cruzi Research


RS-49676 is structurally classified as a ketoconazole analog bearing a 1,3-dioxolane scaffold [1]. However, substitution with generic antifungal imidazoles such as ketoconazole or miconazole in antiparasitic research applications is contraindicated based on differential efficacy profiles. In a direct head-to-head in vivo comparison, RS-49676 prolonged mean survival time in Trypanosoma cruzi-infected mice to more than 11 weeks beyond untreated controls, whereas ketoconazole extended survival by only 11–18 days beyond the same control baseline [2]. Additionally, RS-49676 exhibits striking stage-specific activity: it is highly potent against intracellular amastigotes (ED50 < 0.1 ng/mL) but ineffective against extracellular epimastigotes, a selectivity profile not documented for ketoconazole . These quantitative differences preclude generic interchange based solely on structural class membership.

RS-49676 (CAS 111962-89-1) Quantitative Differentiation Evidence Versus Closest Azole Comparators


In Vivo Survival Extension in Murine Chagas Disease Model: RS-49676 Versus Ketoconazole

In a direct head-to-head in vivo comparison using C3H/He mice infected with the Brazil strain of Trypanosoma cruzi, RS-49676 administered subcutaneously at 100 mg/kg/day (twice daily) prolonged mean survival time to more than 11 weeks beyond untreated controls. In contrast, ketoconazole administered under the same regimen extended survival by only 11–18 days beyond the untreated control (mean survival time of untreated control: 22 days) [1]. This represents an approximately 5- to 7-fold greater survival extension for RS-49676 relative to ketoconazole in this model.

Chagas disease Trypanosoma cruzi in vivo efficacy antiparasitic

Stage-Specific Antiparasitic Potency: RS-49676 Differential Activity Against Amastigotes Versus Epimastigotes

RS-49676 exhibits pronounced stage-specific activity against Trypanosoma cruzi life cycle forms. The compound displays extremely potent activity against intracellular amastigotes (the clinically relevant mammalian stage) with an ED50 value of less than 0.1 ng/mL. However, it is reported to be ineffective against extracellular epimastigotes (the insect vector stage) . No quantitative comparator data for ketoconazole or miconazole against both life cycle stages in the same assay system have been identified in available sources.

Trypanosoma cruzi stage-specific activity amastigote antiparasitic screening

Cure Rate Achievement in Murine T. cruzi Infection: RS-49676 Monotherapy Outcomes

RS-49676 monotherapy achieved parasitological cure in a subset of infected animals. Blood culture analysis using fibroblast lung cell co-culture demonstrated that approximately 20%–25% of RS-49676-treated mice (100 mg/kg/day, subcutaneous, twice daily) were cured of T. cruzi infection, as determined by the absence of detectable parasitemia in blood cultures [1]. Comparable cure rate data for ketoconazole under identical experimental conditions were not reported in the same study, precluding direct quantitative comparison.

Chagas disease parasitological cure in vivo efficacy drug development

Physicochemical Properties and Predicted Drug-Likeness Parameters of RS-49676

RS-49676 exhibits predicted physicochemical parameters relevant to in vitro assay design and in vivo formulation. The compound has a calculated ACD/LogP value of 4.24 and ACD/LogD (pH 7.4) of 4.05, indicating moderate lipophilicity . It has zero violations of Lipinski‘s Rule of 5, with a molecular weight of 485.96 Da, 8 hydrogen bond acceptors, and 1 hydrogen bond donor . The predicted polar surface area is 84 Ų . While comparative lipophilicity data for ketoconazole (reported LogP approximately 4.35) and miconazole (LogP approximately 6.25) exist in separate literature, these values were not determined in the same experimental system and should be interpreted with caution.

physicochemical properties drug-likeness Lipinski parameters formulation

Optimal Research Application Scenarios for RS-49676 (CAS 111962-89-1) Based on Quantitative Evidence


In Vivo Efficacy Studies in Murine Models of Chagas Disease Requiring Survival Endpoint Assessment

RS-49676 is optimally deployed as a reference compound or positive control in murine Trypanosoma cruzi infection studies where survival time serves as the primary efficacy endpoint. The demonstrated ability to extend mean survival by more than 11 weeks beyond untreated controls (versus 11–18 days for ketoconazole) makes RS-49676 a robust benchmark for evaluating novel antiparasitic candidates [1]. The established dosing regimen of 100 mg/kg/day administered subcutaneously twice daily provides a validated protocol for comparator studies.

Stage-Specific Drug Susceptibility Profiling in Trypanosoma cruzi Life Cycle Research

RS-49676 serves as a stage-selective tool compound for investigating differential drug susceptibility between T. cruzi amastigotes (ED50 < 0.1 ng/mL) and epimastigotes (ineffective) [1]. This property enables researchers to probe mechanisms of stage-dependent drug action and resistance, distinguishing RS-49676 from broad-spectrum azoles that lack documented stage specificity in T. cruzi. The compound is suitable for in vitro assays requiring discrimination between intracellular and extracellular parasite forms.

Parasitological Cure Assessment in Combination or Sequential Therapy Regimens

Given the documented 20%–25% cure rate achieved with RS-49676 monotherapy in the murine T. cruzi model [1], the compound is positioned for use in combination therapy studies aimed at improving cure rates. Researchers evaluating add-on or synergistic regimens may employ RS-49676 as a baseline comparator, using the established blood culture methodology with fibroblast lung cell co-culture to assess parasitological endpoints.

Physicochemical Profiling and Formulation Development for Dioxolane-Containing Imidazoles

RS-49676‘s physicochemical profile—including ACD/LogP of 4.24, zero Rule of 5 violations, and polar surface area of 84 Ų [1]—supports its use in comparative formulation studies. Researchers investigating structure-property relationships among dioxolane-bearing azoles may utilize RS-49676 as a reference compound with intermediate lipophilicity relative to ketoconazole (LogP ~4.35) and miconazole (LogP ~6.25), facilitating systematic assessment of lipophilicity-dependent parameters such as membrane permeability and solubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for RS 49676

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.